beta-Aspartylalanine
Overview
Description
Beta-Aspartylalanine: is a dipeptide composed of aspartic acid and alanine. It is known for its role as a substrate for beta-aspartyl peptidase, an enzyme that catalyzes the hydrolysis of beta-aspartyl peptides . This compound is often used in biochemical research to measure the activity of beta-aspartyl peptidase in various biological samples .
Biochemical Analysis
Biochemical Properties
Beta-Aspartylalanine plays a significant role in biochemical reactions. It interacts with enzymes such as beta-aspartyl peptidase . The nature of these interactions involves the conversion of this compound into other compounds through enzymatic reactions .
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its role as a substrate for beta-aspartyl peptidase . This enzyme catalyzes the conversion of this compound into other compounds, which can influence various cellular processes.
Metabolic Pathways
This compound is involved in metabolic pathways where it interacts with enzymes like beta-aspartyl peptidase . These interactions could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Aspartylalanine can be synthesized through chemical and biological methods. The chemical synthesis involves the coupling of aspartic acid and alanine under specific conditions. One common method is the use of carbodiimide-mediated coupling, where a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) is used to activate the carboxyl group of aspartic acid, facilitating its reaction with the amino group of alanine .
Industrial Production Methods: In industrial settings, this compound can be produced using whole-cell biocatalysis. This method involves the use of genetically engineered microorganisms that express enzymes capable of catalyzing the formation of this compound from precursor molecules. For example, co-expressing two different subtypes of L-aspartate-alpha-decarboxylase in a bacterial system has been shown to enhance the production of beta-alanine, a precursor to this compound .
Chemical Reactions Analysis
Types of Reactions: Beta-Aspartylalanine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed by beta-aspartyl peptidase, resulting in the formation of aspartic acid and alanine.
Oxidation: Under oxidative conditions, this compound can undergo oxidation reactions, although specific reagents and conditions for these reactions are less commonly documented.
Substitution: Substitution reactions involving this compound typically require specific catalysts or reagents to facilitate the exchange of functional groups.
Major Products: The primary products of hydrolysis are aspartic acid and alanine . Other reactions may yield various derivatives depending on the reagents and conditions used.
Scientific Research Applications
Beta-Aspartylalanine has several applications in scientific research:
Biochemistry: It is used as a substrate to measure the activity of beta-aspartyl peptidase in biological samples, such as fecal supernatants.
Neuroscience: Studies have utilized this compound to investigate the presence and activity of beta-aspartyl peptides in the brain.
Pharmacology: Research on this compound contributes to understanding the metabolism and function of dipeptides in various physiological processes.
Mechanism of Action
Beta-Aspartylalanine exerts its effects primarily through its role as a substrate for beta-aspartyl peptidase. The enzyme catalyzes the hydrolysis of this compound, resulting in the release of aspartic acid and alanine . This reaction is crucial for the metabolism and regulation of beta-aspartyl peptides in biological systems.
Comparison with Similar Compounds
Alpha-Aspartylalanine: Similar to beta-aspartylalanine but differs in the position of the peptide bond.
Beta-Aspartylglycine: Another beta-aspartyl peptide with glycine instead of alanine.
Gamma-Glutamylalanine: A dipeptide composed of glutamic acid and alanine, differing in the amino acid composition.
Uniqueness: this compound is unique due to its specific role as a substrate for beta-aspartyl peptidase, which distinguishes it from other dipeptides that may not interact with this enzyme .
Properties
IUPAC Name |
(2S)-2-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c1-3(6(11)12)9-5(10)2-4(8)7(13)14/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSVRKCVNFIICJ-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156895 | |
Record name | beta-Aspartylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13110-25-3 | |
Record name | beta-Aspartylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013110253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Aspartylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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